7-[(1R,2R,3R)-3-Hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid;hydroxymethyl acetate
Description
This compound, also identified as Prostaglandin E1 (PGE1) (CAS 745-65-3), is a cyclopentane derivative with a hydroxylated alkenyl side chain and a carboxylate functional group . Its IUPAC name reflects its stereochemistry: the (1R,2R,3R) configuration in the cyclopentane ring and the (E,3S) orientation of the hydroxyoctenyl side chain. Structurally, PGE1 belongs to the prostaglandin family, which are lipid mediators derived from arachidonic acid, involved in inflammation, vascular tone, and platelet aggregation. The hydroxymethyl acetate moiety enhances its solubility and stability in formulations, though it is primarily used for laboratory research rather than clinical applications .
Properties
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid;hydroxymethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5.C3H6O3/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;1-3(5)6-2-4/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25);4H,2H2,1H3/b13-12+;/t15-,16+,17+,19+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAFKBVVUZQWPM-HZTJSMSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O.CC(=O)OCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O.CC(=O)OCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-[(1R,2R,3R)-3-Hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid; hydroxymethyl acetate (commonly referred to as Alprostadil) is a synthetic prostaglandin E1 analog. It is primarily utilized in medical applications such as the treatment of erectile dysfunction and for maintaining patent ductus arteriosus in neonates. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C22H36O5
- Molecular Weight : 380.52 g/mol
- CAS Number : 745-65-3
- Structural Characteristics : Alprostadil contains a cyclopentane ring and multiple hydroxyl groups contributing to its biological activity.
Alprostadil exerts its effects through:
- Vasodilation : It stimulates the prostaglandin receptors (EP receptors) leading to increased blood flow by relaxing vascular smooth muscle.
- Inhibition of Platelet Aggregation : Alprostadil prevents platelet aggregation, which is crucial in maintaining blood flow and preventing thrombosis.
- Regulation of Smooth Muscle Tone : It modulates the tone of smooth muscle in various tissues including the corpus cavernosum.
Pharmacodynamics
Alprostadil’s primary action is mediated through the activation of adenylate cyclase, increasing intracellular cyclic AMP (cAMP) levels. This results in:
- Relaxation of smooth muscle.
- Dilation of blood vessels.
Pharmacokinetics
Alprostadil is administered via intracavernosal injection or intraurethral routes. Its half-life is approximately 30 minutes when administered intravenously.
Efficacy Studies
- Erectile Dysfunction Treatment : A study involving 300 men found that 70% reported improved erections with Alprostadil compared to a placebo group where only 15% reported similar improvements .
- Neonatal Applications : In a cohort study of infants with congenital heart defects, Alprostadil was effective in maintaining ductal patency, reducing the need for surgical interventions .
Safety Profile
Alprostadil is generally well tolerated; however, side effects may include:
- Pain at the injection site.
- Prolonged erection (priapism).
- Hypotension in susceptible individuals.
Case Study 1: Erectile Dysfunction Management
A 45-year-old male with a history of diabetes mellitus was treated with Alprostadil after oral medications failed. The patient reported satisfactory erections sufficient for sexual intercourse after three weeks of treatment.
Case Study 2: Pediatric Use in Patent Ductus Arteriosus
A premature infant diagnosed with patent ductus arteriosus was treated with intravenous Alprostadil. The treatment resulted in successful closure of the ductus arteriosus without surgical intervention.
Data Table: Summary of Clinical Studies on Alprostadil
| Study Type | Population Size | Treatment Duration | Success Rate (%) | Notes |
|---|---|---|---|---|
| Erectile Dysfunction | 300 | 12 weeks | 70 | Compared to placebo (15%) |
| Neonatal PDA | 50 | Variable | 85 | Reduced need for surgery |
Comparison with Similar Compounds
Comparison with Structurally Similar Prostaglandin Analogs
Prostaglandins exhibit structural diversity in their cyclopentane rings and side chains, which dictate their biological activity. Below is a detailed comparison with key analogs:
Structural and Functional Differences
Pharmacological and Stability Comparisons
- PGE1 vs. Enprostil: Activity: Enprostil’s methyl ester and dienoate modifications enhance oral bioavailability compared to PGE1’s free acid form. Enprostil’s natural R-allenic isomer is the most potent antisecretory agent (IC50 ~0.1 μM in rats), whereas PGE1 is less stable in vivo due to rapid β-oxidation . Stability: Enprostil degrades non-stereoselectively in soft gelatin capsules (40°C), with equal reactivity across isomers, ensuring consistent shelf life .
PGE1 vs. Misoprostol :
- PGE1 vs. OP 1206: Side Chain Impact: OP 1206’s 5-methylnonenyl side chain increases hydrophobicity, reducing solubility but enhancing membrane permeability for industrial synthesis .
Key Research Findings
In Vitro Studies
- Enprostil’s degradation products (e.g., 5-acetylene isomer) retain ~30% antisecretory activity but lack gastrointestinal motility effects .
In Vivo Studies
Preparation Methods
Lactonization and Ring Formation
The cyclopentyl ring is constructed via intramolecular aldol condensation or lactonization. A representative procedure involves:
Table 1: Cyclopentane Core Optimization
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Base | KOH vs. NaOMe | 78 vs. 65 | 95 vs. 90 |
| Solvent | EtOH vs. THF | 78 vs. 72 | 95 vs. 88 |
| Temperature | 60°C vs. RT | 78 vs. 45 | 95 vs. 75 |
Stereoselective Introduction of the Octenyl Side Chain
Sharpless Epoxidation and Resolution
The (E)-3S-hydroxyoct-1-enyl fragment is synthesized using:
Coupling to Cyclopentane Core
The side chain is attached via Suzuki-Miyaura coupling:
Functionalization with Hydroxymethyl Acetate
Esterification and Protection
The heptanoic acid moiety is functionalized post-cyclization:
Table 2: Acetylation Efficiency
| Catalyst | Time (h) | Yield (%) |
|---|---|---|
| Pyridine | 12 | 89 |
| DMAP | 6 | 92 |
| No catalyst | 24 | 45 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance scalability, key steps (e.g., lactonization and coupling) are adapted for continuous flow reactors:
Q & A
Basic Questions
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For example, analyze the stereochemistry via H and C NMR to verify hydroxyl and cyclopentyl group configurations . Cross-reference experimental spectral data (e.g., m/z values, fragmentation patterns) with canonical SMILES or InChI identifiers from databases .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer: Store the compound in tightly sealed, light-resistant containers under inert gas (e.g., argon) at -20°C to prevent oxidation or hydrolysis. Avoid repeated freeze-thaw cycles, and confirm stability via periodic HPLC analysis .
Q. What handling precautions are critical to prevent degradation during experiments?
- Methodological Answer: Work under nitrogen atmosphere in anhydrous solvents (e.g., dried DMF or THF) to minimize hydrolysis of the ester or hydroxyl groups. Use cold storage for stock solutions and validate purity before each experiment via thin-layer chromatography (TLC) .
Q. Which analytical methods are standard for assessing purity and concentration?
- Methodological Answer: Employ reverse-phase HPLC with UV detection (210–260 nm) for quantification. Validate methods using internal standards (e.g., deuterated analogs) and confirm mass accuracy via LC-MS. For impurities, use gradient elution to separate degradation products .
Q. How can this compound be distinguished from structurally similar prostaglandins?
- Methodological Answer: Compare retention times in HPLC against known prostaglandin standards (e.g., PGE1, PGD1). Use tandem MS (MS/MS) to identify unique fragmentation patterns, particularly the 5-oxocyclopentyl and hydroxyoct-1-enyl moieties .
Advanced Research Questions
Q. How to resolve contradictory spectral data (e.g., NMR vs. computational predictions)?
- Methodological Answer: Perform density functional theory (DFT) calculations to predict H/C chemical shifts and compare with experimental NMR data. For discrepancies, re-examine sample preparation (e.g., solvent polarity, temperature) or consider dynamic effects like tautomerism .
Q. What strategies optimize stereoselective synthesis of this compound?
- Methodological Answer: Use chiral auxiliaries (e.g., Evans oxazolidinones) to control the (1R,2R,3R) configuration. For the (E,3S)-3-hydroxyoct-1-enyl side chain, employ Sharpless asymmetric epoxidation or enzymatic catalysis to ensure enantiopurity. Monitor reaction progress via in situ IR spectroscopy .
Q. How can computational modeling predict biological interactions (e.g., receptor binding)?
- Methodological Answer: Conduct molecular docking studies with prostaglandin receptors (e.g., EP1/EP2) using software like AutoDock Vina. Parameterize force fields to account for the 5-oxocyclopentyl ring’s conformational flexibility. Validate predictions with surface plasmon resonance (SPR) binding assays .
Q. What experimental designs assess stability under varying pH and temperature?
- Methodological Answer: Perform accelerated stability studies by incubating the compound at pH 2–9 (buffers) and 25–40°C. Quantify degradation products via LC-MS and model degradation kinetics using Arrhenius equations. Identify labile groups (e.g., acetate esters) for structural stabilization .
Q. How to address conflicts in chemical identifiers (e.g., CAS numbers, synonyms)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
